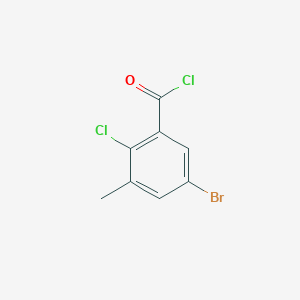
5-Bromo-2-chloro-3-methylbenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-chloro-3-methylbenzoyl chloride is an organic compound with the molecular formula C8H5BrCl2O It is a derivative of benzoyl chloride, featuring bromine, chlorine, and methyl substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3-methylbenzoyl chloride typically involves the chlorination and bromination of 3-methylbenzoic acid derivatives. One common method includes the following steps:
Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Diazotization: The amino group is converted to a diazonium salt.
Sandmeyer Reaction: The diazonium salt is treated with copper(I) chloride and copper(I) bromide to introduce the chlorine and bromine atoms, respectively.
Acid Chloride Formation: Finally, the carboxylic acid group is converted to an acid chloride using thionyl chloride or oxalyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key steps include efficient chlorination and bromination reactions, as well as effective purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-chloro-3-methylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and bromine atoms can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: Reduction of the compound can lead to the formation of 5-bromo-2-chloro-3-methylbenzyl alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Hydrolysis: Aqueous acid or base can be used to hydrolyze the compound.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoyl derivatives can be formed.
Hydrolysis Product: 5-Bromo-2-chloro-3-methylbenzoic acid.
Reduction Product: 5-Bromo-2-chloro-3-methylbenzyl alcohol.
Applications De Recherche Scientifique
5-Bromo-2-chloro-3-methylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, for various studies.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-chloro-3-methylbenzoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of new covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-chlorobenzoyl chloride
- 5-Bromo-3-methylbenzoyl chloride
- 2-Chloro-3-methylbenzoyl chloride
Uniqueness
5-Bromo-2-chloro-3-methylbenzoyl chloride is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with a methyl group. This combination of substituents imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. The compound’s reactivity and versatility set it apart from other similar compounds, enabling its use in a wide range of applications.
Propriétés
Formule moléculaire |
C8H5BrCl2O |
|---|---|
Poids moléculaire |
267.93 g/mol |
Nom IUPAC |
5-bromo-2-chloro-3-methylbenzoyl chloride |
InChI |
InChI=1S/C8H5BrCl2O/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3 |
Clé InChI |
KEXFUVHQRNSLPK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1Cl)C(=O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


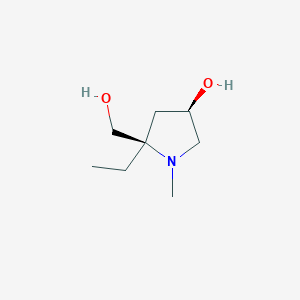
![4-(Difluoromethyl)benzo[d]oxazole-2-thiol](/img/structure/B12865014.png)
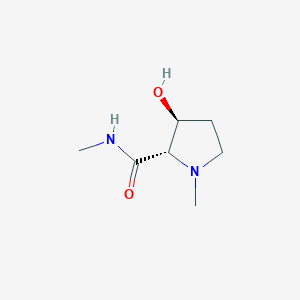
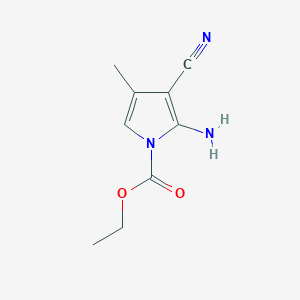
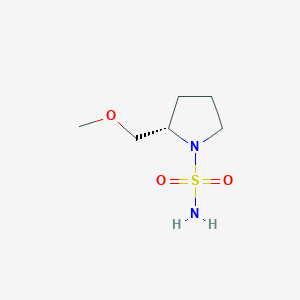
![6-(Chloromethyl)-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine](/img/structure/B12865026.png)
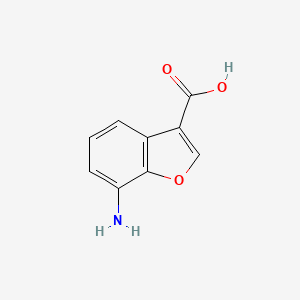
![6-Chloroisoxazolo[4,5-c]pyridine](/img/structure/B12865047.png)

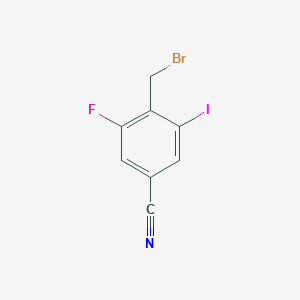
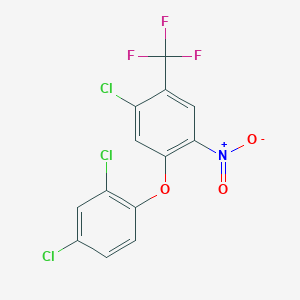
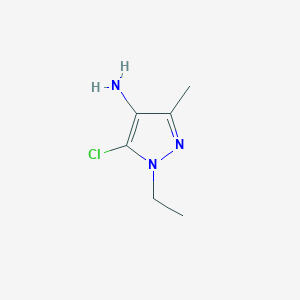
![tert-Butyl (R)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12865073.png)

